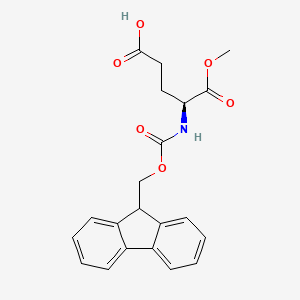

![molecular formula C19H21N3OS B2795028 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole CAS No. 256475-43-1](/img/structure/B2795028.png)

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole are not available, there are general methods for synthesizing piperazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves aza-Michael addition between diamine and an in situ generated sulfonium salt .科学的研究の応用

Antimicrobial and Antibacterial Activities

Synthesis and Antimicrobial Activity : Compounds derived from benzothiazole, such as those involving piperazine linkages, have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated the preparation of amide derivatives using acid chlorides and piperazine, which exhibited variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, another research synthesized pyridine derivatives with substituted benzothiazolylaminosulfonyl and evaluated their considerable antibacterial activity (Patel & Agravat, 2009).

Antibacterial Drug Design : A novel series of piperazine-based benzothiazolyl-4-thiazolidinones showed highly potent antibacterial effects against various strains, outperforming control drugs in terms of potency (Patel & Park, 2014).

Cardiotropic Activity

- Synthesis and Cardiotropic Activity : Research into 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has identified compounds with significant antiarrhythmic activity, showcasing the potential for cardiotropic applications (Mokrov et al., 2019).

Biological Screening

- In vitro Biological Investigations : Synthesized compounds, including N-phenyl- and N-benzothiazolyl-substituted piperazine derivatives, have shown moderate to good efficacy against various microorganisms, suggesting their potential for further biological applications (Chhatriwala, Patel, Patel, & Kumari, 2014).

Synthesis and Evaluation

- Synthetic Approaches and Evaluation : Studies have also focused on the synthetic pathways to achieve these compounds and assess their biological activities. For example, fluoro substituted sulphonamide benzothiazole compounds were synthesized and screened for antimicrobial activity, highlighting the diverse synthetic strategies and applications of these compounds (Jagtap et al., 2010).

作用機序

Target of Action

The primary target of 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

It is known that alpha1-adrenergic receptors, the primary targets of the compound, play a role in various physiological processes, including the regulation of blood pressure and the contraction of smooth muscles .

Pharmacokinetics

In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds .

Result of Action

It is known that the compound’s interaction with alpha1-adrenergic receptors can lead to changes in the receptor’s activity, which can have various downstream effects .

特性

IUPAC Name |

2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-23-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)19-20-17-4-2-3-5-18(17)24-19/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQGQGGIFCUOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine](/img/structure/B2794946.png)

![N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2794948.png)

![[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2794949.png)

![N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2794953.png)

![2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2794955.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2794958.png)

![N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2794960.png)

![N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)